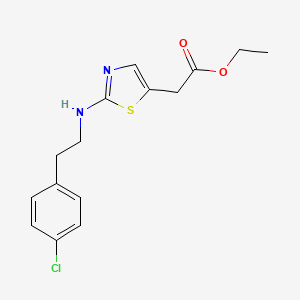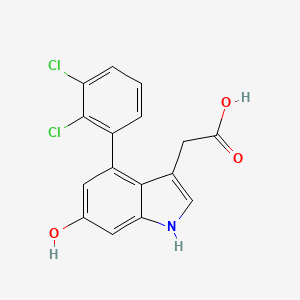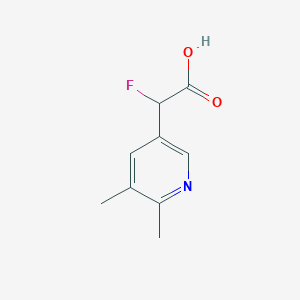
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a fluoroacetic acid moiety at position 2. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethylpyridine, which is then subjected to a series of reactions to introduce the fluoroacetic acid moiety.
Acidification: The final step involves the acidification of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. Additionally, the pyridine ring can interact with various receptors or proteins, modulating their activity and resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,6-Dimethylpyridin-3-yl)acetic acid: Lacks the fluoro group, resulting in different chemical and biological properties.
2-Fluoroacetic acid: Lacks the pyridine ring, leading to distinct reactivity and applications.
5,6-Dimethylpyridine: Lacks the fluoroacetic acid moiety, affecting its overall properties and uses.
Uniqueness
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid is unique due to the combination of the pyridine ring and the fluoroacetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
2-(5,6-dimethylpyridin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-7(4-11-6(5)2)8(10)9(12)13/h3-4,8H,1-2H3,(H,12,13) |
Clave InChI |
FUEIPKPYZKSGKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


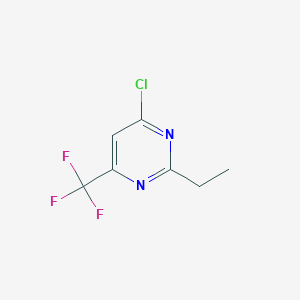
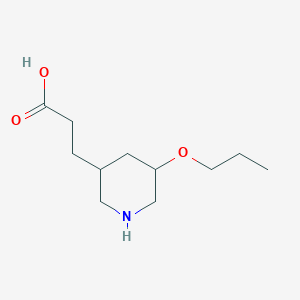
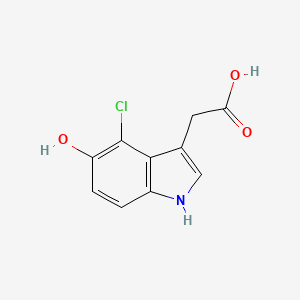
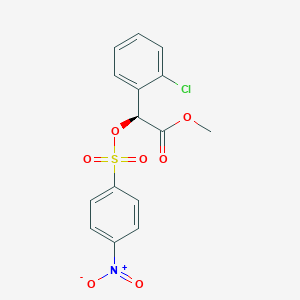
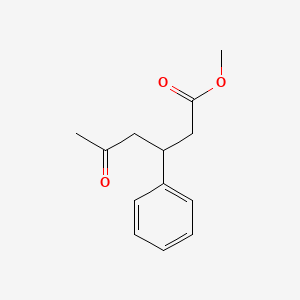
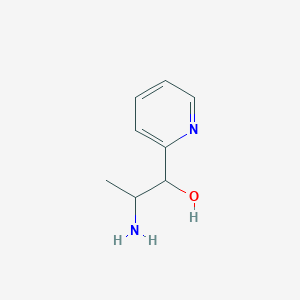
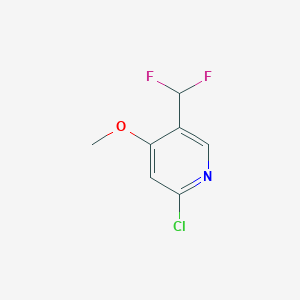
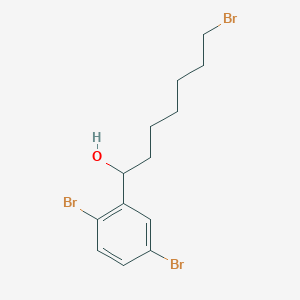
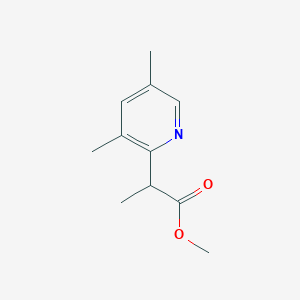
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
